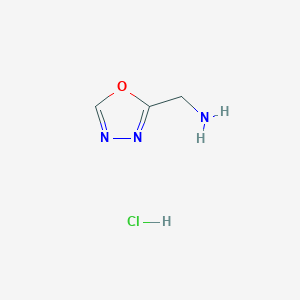![molecular formula C6H8ClF2N3O B3039956 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride CAS No. 1421270-62-3](/img/structure/B3039956.png)
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
Descripción general
Descripción
“7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride” is a chemical compound with the molecular formula C6H7F2N3O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F2N3O/c7-6(8)2-9-1-3-4(6)10-11-5(3)12/h9H,1-2H2,(H2,10,11,12) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride” are not available, similar compounds have been used in various reactions. For instance, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase .Physical And Chemical Properties Analysis
The molecular weight of “7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride” is 175.14 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the literature.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : A study by Revanna et al. (2013) highlights the synthesis of fluorinated heterocyclic scaffolds, including derivatives similar to 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride. This process involves Michael addition and Mannich reaction, leading to novel functionalized carboxymides (Revanna et al., 2013).
Molecular Conformation Analysis : Sagar et al. (2017) investigated the molecular conformations and hydrogen bonding of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. Their findings are crucial for understanding the structural aspects of similar compounds (Sagar et al., 2017).
Chemical Properties and Reactions
Tautomerism and Stability : Gubaidullin et al. (2014) discussed the tautomerism and stability of pyrazolo[4,3-c]pyridin-3-one, a compound structurally related to 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride. This study provides insight into the zwitterionic nature and stability in various conditions (Gubaidullin et al., 2014).
Electrochemical Reduction : Bellec and Lhommet (1995) examined the electrochemical reduction of pyrazolo[1,5-a]pyrimidines, providing a fundamental understanding of the reduction behavior of similar pyrazolo-pyridine compounds (Bellec & Lhommet, 1995).
Potential Biological Interactions
Antiproliferative Activity : Pawar et al. (2017) synthesized and tested various pyrazolo[3,4-c]pyridine derivatives for antiproliferative activity against cancer cell lines. These findings are relevant for understanding the potential biological interactions of 7,7-Difluoro derivatives in medicinal chemistry (Pawar et al., 2017).
Inhibition of Mycobacterium Tuberculosis : Samala et al. (2013) developed pyrazolo[4,3-c]pyridine derivatives as inhibitors of Mycobacterium tuberculosis, indicating the possible therapeutic applications of similar compounds (Samala et al., 2013).
Safety and Hazards
Direcciones Futuras
While specific future directions for “7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride” are not available, similar compounds have been evaluated for their potential in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . This suggests that “7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride” may also have potential applications in these areas.
Propiedades
IUPAC Name |
7,7-difluoro-2,4,5,6-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O.ClH/c7-6(8)2-9-1-3-4(6)10-11-5(3)12;/h9H,1-2H2,(H2,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDPCKKWKXFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(CN1)(F)F)NNC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B3039879.png)






![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3039891.png)

![6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3039895.png)
![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline](/img/structure/B3039896.png)